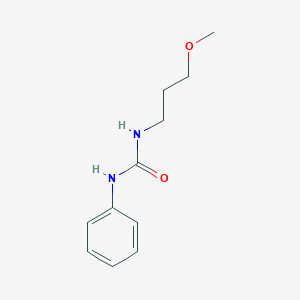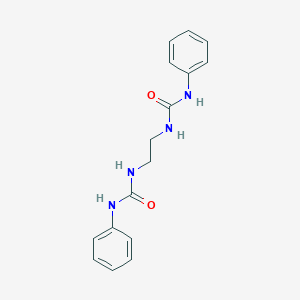![molecular formula C19H22N2O7S2 B240996 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as DMTS, is a chemical compound that has been extensively studied for its potential use in scientific research. DMTS is a sulfonamide derivative that has shown to have various biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, making it a useful tool for studying the role of these enzymes and proteins in various cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
将来の方向性
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. One area of research could focus on the development of new analogs of this compound that have improved potency and selectivity. Another area of research could focus on the use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on various cellular processes.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the reaction of 3,4-dimethoxyphenethylamine with chlorosulfonyl isocyanate, followed by the reaction of the resulting intermediate with 2-amino-4,5-dimethylthiazole. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for future research. This compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
特性
分子式 |
C19H22N2O7S2 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O7S2/c1-27-17-8-3-14(13-18(17)28-2)9-11-20-30(25,26)16-6-4-15(5-7-16)21-19(22)10-12-29(21,23)24/h3-8,13,20H,9-12H2,1-2H3 |
InChIキー |
OXWALHBBUNPKPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)





![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
